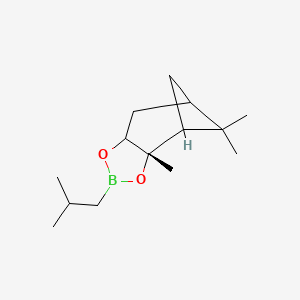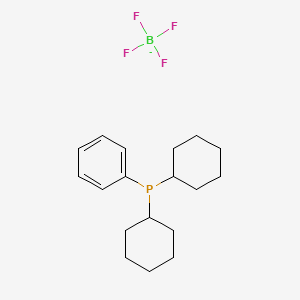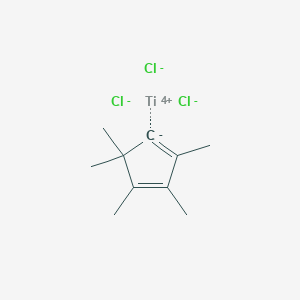
Pentamethylcyclopentadienyltitanium trochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienyltitanium trichloride is an organotitanium compound with the chemical formula C10H15Cl3Ti. It is an orange solid that adopts a piano stool geometry. This compound is notable for its role as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylcyclopentadienyltitanium trichloride typically involves the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride. One common method includes the following steps :
Preparation of Lithium Pentamethylcyclopentadienide: This is achieved by reacting pentamethylcyclopentadiene with n-butyllithium in a solvent such as tetrahydrofuran (THF).
Reaction with Titanium Tetrachloride: The lithium pentamethylcyclopentadienide is then reacted with titanium tetrachloride in THF at low temperatures (-78°C) to form the desired product.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring the purity and yield of the compound through controlled reaction conditions and purification steps such as sublimation .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienyltitanium trichloride undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of alkenes, such as styrene.
Transesterification: It is used as a catalyst in transesterification reactions.
Common Reagents and Conditions
Polymerization: Common reagents include organoaluminium compounds and other additives.
Transesterification: The compound is used in conjunction with alcohols and esters under controlled temperatures to facilitate the exchange of ester groups.
Major Products Formed
Scientific Research Applications
Pentamethylcyclopentadienyltitanium trichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pentamethylcyclopentadienyltitanium trichloride exerts its catalytic effects involves the coordination of the titanium center with the reactants. This coordination facilitates the activation of the reactants, lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of intermediate complexes that stabilize transition states, thereby enhancing the reaction rate .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyltitanium trichloride: Similar in structure but lacks the methyl groups on the cyclopentadienyl ring.
Decamethyltitanocene dichloride: Another organotitanium compound with a similar catalytic role but different structural features.
Uniqueness
Pentamethylcyclopentadienyltitanium trichloride is unique due to its pentamethylcyclopentadienyl ligand, which provides increased steric hindrance and electronic effects compared to its non-methylated counterparts. This uniqueness enhances its catalytic efficiency and selectivity in various chemical reactions .
Properties
Molecular Formula |
C10H15Cl3Ti |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(4+);trichloride |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
InChI Key |
HTFRSMMUHBBMOU-UHFFFAOYSA-K |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


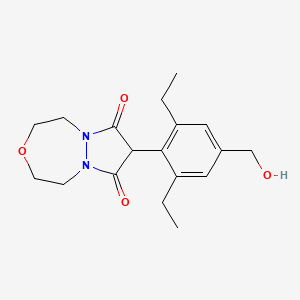
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
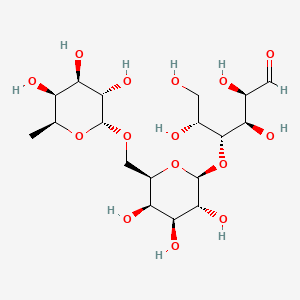
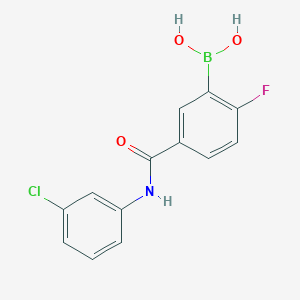

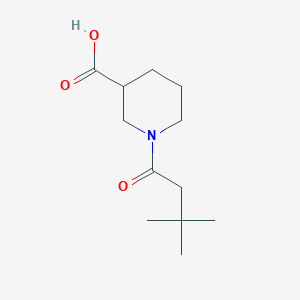



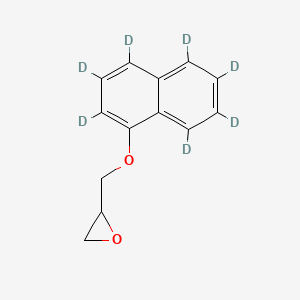

![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
